N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
Description
N-(2-Aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes an aminoethyl group, a hydroxyl group, and a trifluoromethylphenyl moiety
Properties
IUPAC Name |
N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)7-10(18)11(19)17-5-4-16/h1-3,6,10,18H,4-5,7,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOWTMLCKRJAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl group This can be achieved through the reaction of benzene derivatives with trifluoromethylating agents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process must also adhere to safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of trifluoromethylated alkanes.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the aminoethyl and hydroxyl groups contribute to its reactivity and solubility. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
N-(2-Aminoethyl)acetamide: Similar in structure but lacks the trifluoromethyl group.
N-(2-Aminoethyl)benzamide: Similar backbone but different substituents.
Trifluoromethylphenylalanine: Contains a similar phenyl group but with an amino acid structure.
Uniqueness: N-(2-Aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
